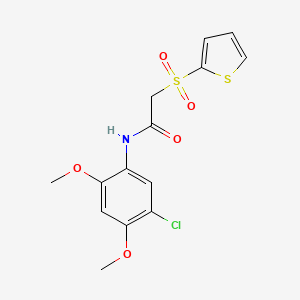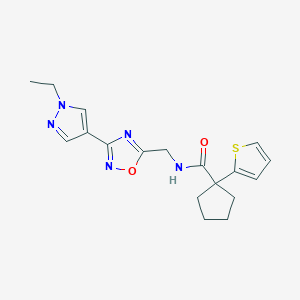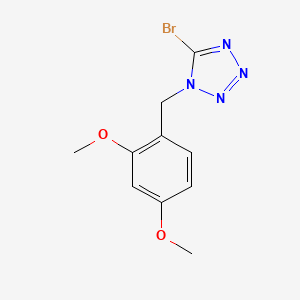![molecular formula C18H25NO4S B2631756 4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421449-43-5](/img/structure/B2631756.png)
4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C18H25NO4S and its molecular weight is 351.46. The purity is usually 95%.
BenchChem offers high-quality 4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : New methods for synthesizing derivatives of azaspiro and dioxaspiro compounds have been developed, showcasing the versatility of these structures in organic chemistry. For instance, a novel Prins cascade process was developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the compound's relevance in creating spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy et al., 2014). Additionally, studies on the synthesis of similar spirocyclic compounds from D-fructose highlight the importance of chirality and the potential for pharmaceutical applications (Chan et al., 1982).
Structural Analysis : The detailed structural analysis of spiro compounds is crucial for understanding their chemical behavior and potential uses. Crystallography studies provide insights into the molecular configurations, supporting the development of new synthetic strategies and applications. For example, the crystal structure analysis of various spiro compounds reveals their complex geometries and potential for forming stable molecular frameworks (Zeng et al., 2021).
Potential Biological Activities
Anticancer Properties : Compounds containing naphthoquinone derivatives have been synthesized and evaluated for their anticancer activities. These studies suggest that certain structural features within these compounds could contribute to potent cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of such molecules (Ravichandiran et al., 2019).
Enantioselective Synthesis : The enantioselective synthesis of spiro compounds is a significant area of research, offering insights into the creation of chirally pure substances that are crucial for the pharmaceutical industry. Techniques for achieving such synthesis underscore the intricate relationship between molecular structure and biological activity (Iwata et al., 1985).
Propriétés
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c20-24(21,17-6-5-15-3-1-2-4-16(15)13-17)19-9-12-23-18(14-19)7-10-22-11-8-18/h5-6,13H,1-4,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGRWCAXDZCELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)



![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)